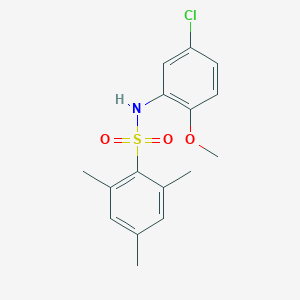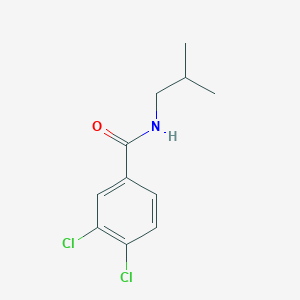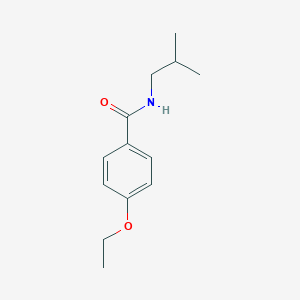
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TCMCB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of TCMCB is not fully understood. However, research suggests that TCMCB may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating inflammation and cell growth. TCMCB has been found to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
TCMCB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that TCMCB inhibits the growth of cancer cells and reduces the expression of inflammatory cytokines. Additionally, TCMCB has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that TCMCB inhibits tumor growth and reduces inflammation in animal models.
実験室実験の利点と制限
One advantage of using TCMCB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, TCMCB has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research. However, one limitation of using TCMCB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For TCMCB research include the development of TCMCB-based therapies and further studies on its mechanism of action.
合成法
TCMCB can be synthesized by reacting 5-chloro-2-methoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields TCMCB as a white solid with a purity of over 98%.
科学的研究の応用
TCMCB has been extensively studied for its potential therapeutic properties. Research has shown that TCMCB exhibits anti-inflammatory, anti-tumor, and anti-cancer effects. TCMCB has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, TCMCB has been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
特性
CAS番号 |
5353-03-7 |
|---|---|
製品名 |
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
分子式 |
C16H18ClNO3S |
分子量 |
339.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-7-11(2)16(12(3)8-10)22(19,20)18-14-9-13(17)5-6-15(14)21-4/h5-9,18H,1-4H3 |
InChIキー |
MWMBWJGMBMRZGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)





